Product packaging for diethyl 2-(3-oxopropyl)malonate(Cat. No.:CAS No. 19515-61-8)

diethyl 2-(3-oxopropyl)malonate

Cat. No.: B028724
CAS No.: 19515-61-8
M. Wt: 216.23 g/mol
InChI Key: FGQNJWQEVPVFIN-UHFFFAOYSA-N
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Description

Diethyl 2-(3-oxopropyl)malonate (CAS 19515-61-8) is a high-purity chemical intermediate prized in organic and medicinal chemistry for its structural reactivity. This compound features a malonate ester core with a 3-oxopropyl side chain, making it a versatile building block for synthesizing complex molecules. Its structure allows for further functionalization at the active methylene group and the terminal carbonyl, enabling the construction of diverse heterocyclic systems and carbon chain extensions. Key Research Applications & Value: Antiviral and Antibacterial Agent Development: This compound serves as a key precursor in the synthesis of novel chalcone-malonate derivatives. Research indicates such derivatives exhibit significant biological activity, showing promise as antibacterial agents against plant pathogens like Xanthomonas oryzae (Xoo) and as curative agents against the Tobacco Mosaic Virus (TMV). The malonate moiety is integral to the design of these potent activators . Versatile Synthetic Building Block: As a malonic ester derivative, it is a fundamental scaffold in classic synthetic reactions. It is routinely employed in alkylations, condensations, and cyclization protocols to access a wide range of pharmaceuticals, agrochemicals, and natural product analogs . Mechanism of Action in Bioactive Compounds: Studies on related chalcone-malonate derivatives suggest their mechanism involves interaction with viral coat proteins, such as that of TMV, effectively embedding into the protein's subunit interface and disrupting viral assembly . This product is provided as a clear liquid and is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O5 B028724 diethyl 2-(3-oxopropyl)malonate CAS No. 19515-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3-oxopropyl)propanedioate
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InChI

InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQNJWQEVPVFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40173166
Record name Diethyl (3-oxopropyl)malonate
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19515-61-8
Record name 1,3-Diethyl 2-(3-oxopropyl)propanedioate
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Record name Diethyl (3-oxopropyl)malonate
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Record name Diethyl (3-oxopropyl)malonate
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Record name Diethyl (3-oxopropyl)malonate
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Record name DIETHYL (3-OXOPROPYL)MALONATE
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Advanced Synthetic Methodologies for Diethyl 2 3 Oxopropyl Malonate

Alkylation Strategies from Diethyl Malonate Precursors

The most direct and established route to diethyl 2-(3-oxopropyl)malonate involves the alkylation of a diethyl malonate precursor. This strategy leverages the acidity of the methylene (B1212753) protons in diethyl malonate, which can be readily deprotonated to form a nucleophilic enolate. This enolate is then reacted with a suitable three-carbon electrophile. Specifically, the synthesis is achieved via a Michael or conjugate addition reaction between diethyl malonate and an α,β-unsaturated aldehyde.

A foundational study in this area is the 1,4-addition of diethyl malonate to acrolein, which yields γ,γ-dicarbethoxybutyraldehyde, a synonym for this compound. acs.orgchemsynthesis.com This reaction represents a classic and efficient method for forming the carbon-carbon bond required to append the 3-oxopropyl group to the malonic ester core.

Mechanistic Pathways of Carbon-Carbon Bond Formation

The core of this synthetic strategy is the Michael addition reaction, a versatile and widely used method for mild carbon-carbon bond formation. nih.gov The mechanism proceeds through several distinct steps:

Enolate Formation: The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon (the carbon flanked by the two ester groups). This is typically achieved using a base, such as sodium ethoxide. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the two carbonyl groups, forming a stable enolate ion. orgsyn.orgyoutube.com

Nucleophilic Attack: The generated enolate acts as the "Michael donor" and attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound, the "Michael acceptor." youtube.com In the synthesis of this compound, the Michael acceptor is acrolein. The nucleophilic enolate adds to the β-carbon of acrolein in a conjugate (or 1,4-) addition fashion. youtube.com This attack causes a shift of electrons, breaking the carbon-carbon π-bond and forming a new enolate intermediate.

Protonation: The newly formed enolate is then protonated, typically by the solvent (e.g., ethanol) or a mild acid introduced during workup. This step neutralizes the intermediate to yield the final product, this compound. orgsyn.org

Reactant Scope and Reaction Conditions

The success of the synthesis depends on the careful selection of reactants, catalysts, and conditions to maximize yield and minimize side reactions.

Reactants:

Nucleophile (Michael Donor): Diethyl malonate is the quintessential nucleophile for this transformation due to the acidity of its α-hydrogens (pKa ≈ 13), which allows for easy enolate formation with common bases. youtube.com

Electrophile (Michael Acceptor): Acrolein is the primary electrophile for producing the 3-oxopropyl side chain. Other α,β-unsaturated aldehydes or their synthetic equivalents could potentially be used.

Reaction Conditions: The conditions for the Michael addition can be varied, with different catalysts and solvents being employed to promote the reaction. While classic approaches use stoichiometric amounts of a strong base, modern methods often utilize catalytic systems.

Catalyst/Base SystemSolvent(s)TemperatureNotes
Sodium Ethoxide (NaOEt) Ethanol (B145695)Room Temp. to RefluxThe classic method. Ethanol is a common solvent to prevent transesterification. youtube.com
Potassium tert-Butoxide (KOt-Bu) DichloromethaneRoom Temp.A catalytic amount can be effective for additions to other acceptors like chalcones.
Organocatalysts (e.g., Proline, Amines) Toluene, Methanol (B129727), DMSORoom Temp.Offers a route to enantioselective additions for other substrates; could be applied here. semanticscholar.org
Basic Ionic Liquids (e.g., [C₄dabco]OH) Solvent-freeRoom Temp.A "green" chemistry approach that allows for catalyst recycling and fast reaction times.

Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be viewed from both convergent and divergent perspectives.

A convergent approach is one where separate molecular fragments are prepared independently and then joined together in a later step to form the final product. The Michael addition of diethyl malonate to acrolein is a prime example of a convergent synthesis. Here, the two key fragments—the diethyl malonate enolate and the acrolein molecule—are brought together to construct the target compound in a single, efficient C-C bond-forming step.

Conversely, a divergent approach involves using a common starting material to create a library of structurally related compounds. Diethyl malonate itself is a classic substrate for divergent synthesis. youtube.com By reacting it with a wide array of different electrophiles (alkyl halides, other Michael acceptors), a multitude of substituted malonic esters can be produced. The synthesis of this compound is just one pathway originating from the versatile diethyl malonate starting block. The resulting product, with its aldehyde and active methylene groups, can then serve as a new starting point for further divergent syntheses to create complex molecules like γ-butyrolactones. nih.govorganic-chemistry.org

Process Optimization and Scalability Considerations

For the synthesis to be viable on an industrial scale, process optimization is crucial to ensure high yield, purity, cost-effectiveness, and safety.

Key areas for optimization include:

Catalyst Selection: While stoichiometric bases like sodium ethoxide are effective, their use on a large scale generates significant salt waste. The development of catalytic methods is a major goal. Modern organocatalysts or recyclable basic ionic liquids offer greener and more efficient alternatives that can operate in low concentrations. For example, DABCO-based ionic liquids have been shown to catalyze Michael additions of other malonates effectively under solvent-free conditions with easy recovery and reuse.

Control of Side Reactions: A common issue in malonic ester alkylations is dialkylation. In the context of the Michael addition, a second molecule of acrolein could potentially react, or the product aldehyde could undergo undesired subsequent reactions. Reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants, must be carefully controlled to favor the desired mono-adduct.

Solvent and Workup: The choice of solvent impacts reaction rates, solubility of intermediates, and the ease of product isolation. While ethanol is common, exploring other solvents or even solvent-free conditions can lead to process improvements. The workup procedure, which involves neutralizing the base and separating the product, must be optimized to be efficient and minimize waste generation.

Scalability of Reactants: The reactants, diethyl malonate and acrolein, are readily available bulk chemicals, which is a significant advantage for large-scale synthesis. However, the high reactivity and volatility of acrolein require specialized handling and engineering controls in an industrial setting.

Recent advances in catalysis, such as the use of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, offer promising avenues for optimizing this classic transformation for modern synthetic demands. rsc.org

Elucidation of Reaction Mechanisms and Reactive Intermediates

Enolate Chemistry and Nucleophilic Reactivity at the Alpha-Carbon

The carbon atom positioned between the two ester carbonyl groups (the α-carbon) is a key center of reactivity. The hydrogens attached to this carbon exhibit significant acidity, a characteristic feature of malonic esters. fiveable.me The electron-withdrawing inductive effect of the two adjacent ester groups stabilizes the conjugate base, facilitating deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. fiveable.me

This enolate is a soft nucleophile and readily participates in carbon-carbon bond-forming reactions. Its nucleophilic character is fundamental to the synthesis of diethyl 2-(3-oxopropyl)malonate itself, which can be prepared via a Michael addition reaction between the enolate of diethyl malonate and an α,β-unsaturated aldehyde like acrolein.

The general steps for enolate formation and subsequent alkylation are:

Enolate Formation: A base, typically sodium ethoxide (NaOEt) to avoid transesterification, removes an α-hydrogen to form the nucleophilic enolate.

Nucleophilic Attack: The enolate attacks an electrophile. In the context of further transformations, this α-carbon can be subjected to additional alkylation or acylation reactions, provided a second deprotonation occurs.

The reactivity of the enolate is influenced by factors such as the solvent, the counter-ion, and the nature of the electrophile. fiveable.me This nucleophilic character makes the α-carbon a versatile handle for molecular elaboration.

Reactivity of the Carbonyl Moiety in the Oxopropyl Chain

The terminal aldehyde group in the 3-oxopropyl side chain represents a distinct electrophilic center within the molecule. pressbooks.pub The polarity of the carbon-oxygen double bond renders the carbonyl carbon partially positive and thus susceptible to attack by a wide range of nucleophiles. youtube.com

Typical reactions involving this aldehyde functionality include:

Nucleophilic Addition: The aldehyde can react with nucleophiles such as organometallic reagents (e.g., Grignard reagents) or cyanide to form secondary alcohols or cyanohydrins, respectively.

Reduction: The aldehyde is readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid.

Iminium Ion Formation: Reaction with secondary amines can lead to the formation of enamines, while primary amines can form imines.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal, which can serve as a protecting group.

A particularly interesting aspect is the potential for intramolecular reactions. The enolate generated at the α-carbon of the malonate moiety can, in principle, attack the electrophilic aldehyde carbonyl carbon. Such an intramolecular aldol-type reaction would lead to the formation of a cyclic product, likely a five- or six-membered ring, depending on the cyclization pathway. The synthesis of diethyl bis(hydroxymethyl)malonate from diethyl malonate and formaldehyde (B43269) demonstrates the feasibility of reactions between malonate enolates and aldehydes. orgsyn.org

Stereochemical Control and Diastereoselectivity in Transformations

The structure of this compound allows for the introduction of stereocenters, and controlling the stereochemical outcome of its reactions is a key aspect of its synthetic utility. The α-carbon, once substituted, becomes a chiral center.

Enantioselective Michael additions are a powerful strategy for establishing this stereocenter with high fidelity. Research on related systems, such as the addition of dialkyl malonates to enones or nitroolefins, has shown that chiral organocatalysts can effectively control the stereochemistry. organic-chemistry.orgdntb.gov.ua These catalysts, often based on thiourea (B124793) or squaramide scaffolds, work by forming hydrogen bonds with both the malonate enolate and the Michael acceptor, organizing them within a chiral environment in the transition state to favor the formation of one enantiomer over the other. nih.govmdpi.com For example, dipeptide-derived multifunctional phosphonium (B103445) salts have been shown to catalyze the Michael addition of malonates to enones with excellent yields and enantioselectivities (up to 99%). organic-chemistry.org

Once the chiral center at the α-carbon is established, it can influence the stereochemical outcome of subsequent reactions at the aldehyde carbonyl, a process known as diastereoselective synthesis. A nucleophilic attack on the aldehyde could be directed to a specific face by the existing stereocenter, leading to the preferential formation of one diastereomer. The principles of Cram's rule or other models of asymmetric induction would apply, with the steric and electronic properties of the substituent at the α-carbon dictating the facial selectivity of the nucleophilic attack.

Computational Investigations of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and understanding the origins of selectivity in reactions involving malonates. Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.govacs.org

For instance, in studies of isothiourea-catalyzed enantioselective Michael additions of malonates, DFT calculations [at the M06-2X/6-31G(d,p)/IEFPCM level of theory] have been used to map out the entire catalytic cycle. nih.govacs.org These studies can identify the rate-limiting step and, crucially, model the transition state of the stereo-determining step.

Key insights from such computational investigations on related malonate reactions include:

Transition State Geometries: Calculations can determine the three-dimensional arrangement of the catalyst, the malonate enolate, and the electrophile in the transition state.

Stabilizing Interactions: They can identify and quantify non-covalent interactions, such as hydrogen bonds or chalcogen bonds, that stabilize a particular transition state and are responsible for high enantioselectivity. nih.gov

Energy Barriers: By calculating the activation energies (ΔG‡) for different possible pathways, researchers can predict which product is kinetically favored. For example, the energy difference between diastereomeric transition states (ΔΔG‡) can be correlated with the experimentally observed enantiomeric ratio. nih.gov

While specific computational studies on this compound are not widely reported, these established methodologies are directly applicable. Theoretical modeling could be used to predict the feasibility and stereochemical outcome of intramolecular cyclizations or to design optimal chiral catalysts for its stereoselective transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Namediethyl 2-(3-oxopropyl)propanedioate nih.gov
Molecular FormulaC₁₀H₁₆O₅ nih.govcymitquimica.com
Molecular Weight216.23 g/mol nih.govcymitquimica.com
CAS Number19515-61-8 nih.govsielc.com
InChIKeyFGQNJWQEVPVFIN-UHFFFAOYSA-N nih.govcymitquimica.com
SMILESCCOC(=O)C(CCC=O)C(=O)OCC nih.govcymitquimica.com
AppearanceData not available
Boiling PointData not available
Melting PointData not available

Transformational Chemistry and Derivatization Strategies

Functional Group Interconversions on the Ester Moieties

The diethyl ester groups of the malonate core are prime sites for various functional group interconversions, enabling the creation of diverse derivatives such as dicarboxylic acids, diols, and amides.

Hydrolysis and Decarboxylation: The hydrolysis of the diethyl ester moieties can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using aqueous sodium hydroxide (B78521) followed by acidification, yields the corresponding malonic acid derivative. However, substituted malonic acids are often prone to decarboxylation upon heating, which would lead to 4-formylbutanoic acid. Acid-catalyzed hydrolysis, for instance by heating with dilute mineral acids, can also effect the transformation. For some substituted malonic esters, vigorous acidic conditions can lead directly to the decarboxylated product. acs.orgmasterorganicchemistry.comsielc.com The addition of a small amount of the final malonic acid product can sometimes reduce the induction period observed in these hydrolyses. mdpi.com

Transesterification: The ethyl ester groups can be exchanged for other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. For instance, reacting the compound with methanol (B129727) and a suitable catalyst would yield dimethyl 2-(3-oxopropyl)malonate. Care must be taken when using alkoxide bases for other reactions, as they can induce scrambling via transesterification if the alkoxide does not match the ester group. quora.com

Reduction of Esters: The complete reduction of both ester groups converts diethyl 2-(3-oxopropyl)malonate into a 1,3-diol, specifically 2-(3-oxopropyl)propane-1,3-diol. This transformation requires powerful reducing agents due to the lower reactivity of esters compared to aldehydes.

Lithium Aluminum Hydride (LiAlH₄): As a potent and non-selective hydride reagent, LiAlH₄ readily reduces esters to primary alcohols. harvard.edu It would reduce both the esters and the aldehyde group, yielding 2-(3-hydroxypropyl)propane-1,3-diol.

Sodium Borohydride (B1222165) (NaBH₄) with Additives: While NaBH₄ alone is generally too mild to reduce esters, its reactivity can be enhanced. For example, a system of NaBH₄ and bromine can generate diborane (B8814927) in situ, which efficiently reduces malonate derivatives to the corresponding 1,3-diols. researchgate.net

Sodium Aluminum Hydride (SAH): SAH is a more economical alternative to lithium-based hydrides and has been shown to be effective in reducing substituted malonates to their corresponding diols. google.com

A recent development is the zinc-catalyzed desymmetric hydrosilylation, which can achieve partial reduction of disubstituted malonic esters to afford aldehydes, offering a pathway to chemoselective derivatization. nih.gov

Table 1: Selected Methods for the Reduction of Malonic Ester Moieties

Reagent SystemProduct TypeCommentsReference
LiAlH₄1,3-DiolPowerful, non-selective; will also reduce the aldehyde. harvard.edu
NaBH₄ / Br₂1,3-DiolMilder alternative to LiAlH₄, proceeds via in situ diborane generation. researchgate.net
Sodium Aluminum Hydride (SAH)1,3-DiolEconomical and effective for reducing substituted malonates. google.com
Zinc-catalyzed hydrosilylationAldehyde (from partial reduction)Allows for desymmetric partial reduction, yielding a mono-aldehyde from the diester. nih.gov

Selective Modifications of the Oxopropyl Side Chain

The aldehyde group on the oxopropyl side chain is the most electrophilic site in the molecule, allowing for a variety of selective modifications while preserving the ester functionalities.

Chemoselective Aldehyde Reduction: To selectively reduce the aldehyde to a primary alcohol, yielding diethyl 2-(3-hydroxypropyl)malonate, a mild and chemoselective reducing agent is required. Ammonia (B1221849) borane (B79455) (AB) has been shown to be effective for the reduction of aldehydes and ketones in the presence of ester groups, making it an ideal reagent for this specific transformation. rsc.orgresearchgate.net This selectivity contrasts with stronger hydrides like LiAlH₄, which would attack the esters as well.

Wittig Reaction: The aldehyde functionality is a prime substrate for the Wittig reaction, which converts carbonyls into alkenes. By reacting this compound with a variety of triphenyl phosphonium (B103445) ylides (Wittig reagents), the propyl side chain can be extended and functionalized into a diverse array of unsaturated structures. masterorganicchemistry.comresearchgate.net This reaction is highly reliable for fixing the position of the new double bond.

Knoevenagel Condensation: The aldehyde group can act as the electrophilic component in a Knoevenagel condensation. nih.gov Reaction with an active methylene (B1212753) compound (e.g., malononitrile, cyanoacetic esters) in the presence of a weak base catalyst leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. This provides a powerful method for further functionalization of the side chain.

Table 2: Selective Transformations of the Oxopropyl Aldehyde

ReactionReagent(s)ProductReference
Chemoselective ReductionAmmonia Borane (AB)Diethyl 2-(3-hydroxypropyl)malonate rsc.orgresearchgate.net
Wittig ReactionPh₃P=CHR (Wittig Reagent)Diethyl 2-(alkenyl)malonate derivative researchgate.net
Knoevenagel CondensationActive Methylene Compound, Baseα,β-Unsaturated derivative nih.gov

Cascade Reactions and Multicomponent Strategies

The bifunctional nature of this compound makes it an excellent candidate for intramolecular cascade reactions and for participation in multicomponent strategies.

Intramolecular Cyclizations: Under basic conditions, the active methylene proton can be removed to form an enolate. This nucleophilic enolate can then attack the electrophilic aldehyde at the other end of the molecule in an intramolecular aldol-type reaction. Subsequent dehydration would lead to the formation of a cyclic product, such as a substituted cyclohexenone derivative. Such cascade reactions are efficient methods for constructing complex ring systems in a single step.

Multicomponent Reactions: this compound can serve as a component in reactions where an aldehyde and an active methylene group are required. For example, three-component reactions involving an amine, an aldehyde, and an activated alkene or malonate can lead to the synthesis of complex heterocyclic structures like tetrahydroindoles. nih.gov The ability to participate in such convergent strategies highlights the compound's value in building molecular complexity rapidly.

Regioselective and Chemoselective Transformations

The successful application of this compound in synthesis hinges on controlling the regioselectivity and chemoselectivity of its reactions.

Regioselectivity: The primary question of regioselectivity arises from the presence of two types of acidic protons: the methine proton at the C-2 position of the malonate and the α-protons on the oxopropyl side chain. The malonate proton is significantly more acidic (pKa ≈ 13 for diethyl malonate) due to the stabilization of the resulting carbanion by two adjacent carbonyl groups. wikipedia.org Consequently, deprotonation with a suitable base, such as sodium ethoxide, occurs exclusively at the C-2 position, allowing for regioselective alkylation or other reactions at this site without interference from the side chain.

Chemoselectivity: The molecule presents three key functional groups: one aldehyde and two esters. Their differing reactivity allows for a high degree of chemoselectivity.

Aldehyde-Selective Reactions: Mild reagents will preferentially react with the highly electrophilic aldehyde. As discussed, ammonia borane selectively reduces the aldehyde, while Wittig reagents and Knoevenagel partners react exclusively at this site. rsc.orgresearchgate.net

Ester-Selective Reactions: Transformations of the ester groups, such as reduction to diols, require powerful reagents like LiAlH₄ that will also react with the aldehyde. harvard.edu Therefore, achieving ester-selectivity often requires prior protection of the more reactive aldehyde group (e.g., as an acetal).

Active Methylene Reactions: Base-mediated reactions will target the C-2 proton, generating an enolate that can act as a nucleophile for alkylation or acylation, leaving the aldehyde and esters intact under carefully controlled conditions.

Table 3: Chemoselectivity of Reagents with this compound

ReagentReactive Site TargetedResulting Transformation
NaOEt / RX (Alkyl Halide)Active Methylene (C-2)Regioselective C-alkylation
Ammonia BoraneAldehyde CarbonylChemoselective reduction to a primary alcohol
Ph₃P=CHRAldehyde CarbonylChemoselective olefination (Wittig)
LiAlH₄Aldehyde and Ester CarbonylsNon-selective reduction to a triol
H₃O⁺ / HeatEster CarbonylsHydrolysis (and potential decarboxylation)

Strategic Applications in Complex Molecule Synthesis

Utility in Heterocyclic Compound Synthesis

The dual functionality of diethyl 2-(3-oxopropyl)malonate makes it an ideal substrate for cyclization reactions, providing efficient pathways to a variety of heterocyclic systems. These reactions can proceed through either intramolecular cyclization or multicomponent reactions where the aldehyde and malonate groups react sequentially or in concert with other reagents.

The compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles like pyridines and quinolines, which are prevalent in medicinal chemistry.

Dihydropyridines and Pyridines: this compound is an exemplary precursor for the Hantzsch pyridine (B92270) synthesis. In a modified Hantzsch reaction, it can serve as both the aldehyde and the β-dicarbonyl component. Reaction with an enamine, such as ethyl 3-aminocrotonate, would involve initial condensation at the aldehyde functionality, followed by cyclization and dehydration involving the malonate moiety to construct the dihydropyridine (B1217469) core. Subsequent oxidation would yield the corresponding pyridine derivative. This approach provides access to highly substituted pyridine rings that are of significant interest in drug discovery.

Quinolines: The synthesis of the quinoline (B57606) skeleton can be achieved through various named reactions, such as the Combes or Friedländer synthesis, which involve the reaction of anilines with 1,3- and 1,5-dicarbonyl compounds. nih.govnih.gov this compound can act as a synthetic equivalent of a 1,5-dicarbonyl compound. Condensation of its aldehyde group with an aniline, followed by intramolecular cyclization of the resulting enamine onto one of the ester groups, provides a direct route to quinoline-3-carboxylate derivatives. These derivatives are important intermediates for further functionalization. nih.govwisc.edu

Heterocycle ClassSynthetic MethodRole of this compound
DihydropyridinesHantzsch Dihydropyridine SynthesisServes as both the aldehyde and β-dicarbonyl component in a multicomponent reaction.
QuinolinesFriedländer Annulation / Combes SynthesisActs as a 1,5-dicarbonyl synthon for condensation and cyclization with anilines.

The inherent structure of this compound also facilitates the formation of oxygen-containing rings, such as pyrans, through intramolecular pathways.

Dihydropyrans: Under acidic conditions, the compound can undergo an intramolecular cyclization. The reaction likely proceeds via the formation of an enol from the malonate ester, which then acts as a nucleophile, attacking the protonated aldehyde. The resulting cyclic hemiacetal can subsequently dehydrate to yield a stable, substituted dihydropyran-carboxylate. Such pyran scaffolds are present in numerous natural products and bioactive molecules. nih.gov

Chromenes and Coumarins: While classic syntheses of coumarins often involve the reaction of a phenol (B47542) with a separate malonate ester, egpat.com the bifunctional nature of this compound allows for its use in three-component reactions with phenols and a catalyst to construct chromene frameworks.

Heterocycle ClassSynthetic MethodRole of this compound
DihydropyransAcid-Catalyzed Intramolecular CyclizationThe malonate enol acts as an internal nucleophile attacking the aldehyde.
ChromenesMulticomponent CondensationProvides a C6 backbone that reacts with phenolic compounds to form the fused ring system.

Role in Natural Product and Analogue Synthesis

Malonic esters are fundamental building blocks in the synthesis of natural products, often used to introduce two-carbon units or as part of a more complex starting material. wikipedia.org this compound serves as a versatile six-carbon synthon for constructing key structural motifs found in various classes of natural products, including alkaloids and γ-butyrolactones.

The biosynthesis of many alkaloids involves precursors containing aldehyde functionalities. nih.govegpat.compharmacy180.comnumberanalytics.comimperial.ac.uk The structure of this compound is well-suited for synthesizing alkaloid analogues. For instance, it can be used to construct the core of piperine (B192125) analogues. Piperine, the alkaloid responsible for the pungency of black pepper, contains a dienamide chain. nih.govwisc.edunih.govresearchgate.net The aldehyde group of the malonate can be extended through olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to create this conjugated system, while the malonate handle allows for subsequent Krapcho decarboxylation or conversion into the required amide functionality. researchgate.netwikipedia.orglookchemmall.comumich.edu

Furthermore, the compound is a precursor for γ-butyrolactones, a scaffold found in a vast number of bioactive natural products. nih.govresearchgate.netresearchgate.net The malonate group can undergo reduction and subsequent lactonization with the ester at the other end of the propyl chain (after its own reduction or hydrolysis) to form the five-membered lactone ring.

Intermediacy in the Preparation of Pharmaceutical Scaffolds

The ability to readily form dihydropyridine and quinoline rings makes this compound a highly relevant intermediate in medicinal chemistry.

Dihydropyridine Scaffolds: The 1,4-dihydropyridine (B1200194) ring is the core structure of a major class of cardiovascular drugs known as calcium channel blockers, which includes blockbuster drugs like nifedipine, amlodipine, and felodipine. The Hantzsch synthesis, for which this malonate is an ideal substrate, remains a primary method for accessing this privileged scaffold.

Quinoline Scaffolds: The quinoline framework is found in a wide array of pharmaceuticals, most notably the anti-malarial drug chloroquin and the antibiotic nalidixic acid. nih.govresearchgate.net The straightforward synthesis of functionalized quinolines using this compound provides a valuable entry point for developing novel therapeutic agents.

GABA Analogues: Gamma-aminobutyric acid (GABA) is a key inhibitory neurotransmitter. The synthesis of GABA analogues is an important area of research for treating neurological disorders. Michael addition of a nitroalkane to the α,β-unsaturated aldehyde derived from this compound, followed by reduction of the nitro group and manipulation of the malonate esters, can provide access to β-substituted GABA derivatives. nih.gov

Pharmaceutical ScaffoldSynthetic RouteRelevance
1,4-DihydropyridinesHantzsch Dihydropyridine SynthesisCore of calcium channel blockers (e.g., Nifedipine, Amlodipine).
QuinolinesFriedländer/Combes SynthesisFoundational structure for antimalarials (e.g., Chloroquin) and antibiotics. nih.govresearchgate.net
GABA AnaloguesMichael Addition & Functional Group InterconversionPotential therapeutics for neurological disorders. nih.gov

Contribution to Agrochemical Precursor Development

The development of novel agrochemicals frequently relies on the efficient synthesis of heterocyclic compounds. Pyridine-based structures are particularly prominent in modern herbicides and insecticides. nih.govresearchgate.netacs.orgcolab.ws

The synthetic pathways to pyridines and quinolines from this compound are directly applicable to the creation of agrochemical precursors. For example, pyridine-2,3-dicarboxylic acids are key intermediates for a class of imidazolinone herbicides. google.com The ability to construct a substituted pyridine ring using this malonate derivative, which already contains ester functionalities poised for conversion to carboxylic acids, represents an efficient route to these important agrochemical building blocks.

Additionally, some malonate derivatives have been shown to possess inherent biological activity. For example, certain diethyl 2-((arylamino)methylene)malonates exhibit antifungal properties against plant pathogens like Fusarium oxysporum. This suggests that derivatives of this compound could be investigated as potential agrochemicals themselves, in addition to their role as synthetic intermediates.

Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of diethyl 2-(3-oxopropyl)malonate. Detailed analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides unambiguous evidence for its structure.

The ¹H NMR spectrum reveals the chemical environment of each proton. Protons in the ethyl ester groups are typically observed as a triplet around δ 1.25 ppm for the methyl (CH₃) protons and a quartet near δ 4.20 ppm for the methylene (B1212753) (OCH₂) protons, a result of spin-spin coupling. A key diagnostic signal is the aldehyde proton (-CHO), which appears as a downfield triplet, often around δ 9.75 ppm. The remaining protons on the carbon backbone, including the methine proton of the malonate core and the two methylene groups of the propyl chain, appear as distinct multiplets.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbons of the ester and aldehyde groups are readily identified by their characteristic downfield shifts. The spectrum will also show distinct signals for the malonate methine carbon, the ethyl group carbons, and the carbons of the oxopropyl side chain.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) [ppm] (Predicted)Multiplicity
-CH₂CH₃ ~1.25Triplet
-CH₂ CH₃~4.20Quartet
-CH₂CH O~9.75Triplet
-CH (COOEt)₂~3.65Triplet
-CH₂CH₂ CHO~2.75Multiplet
-CH(CH₂ CH₂CHO)~2.10Multiplet

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) [ppm] (Predicted)
-C HO~201
-C OOEt~168
-OC H₂CH₃~62
-C H(COOEt)₂~52
-C H₂CHO~42
-CH₂C H₂CHO~25
-OCH₂C H₃~14

Mass Spectrometry (MS)

Mass spectrometry is employed to ascertain the molecular weight and confirm the elemental formula of this compound. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula is C₁₀H₁₆O₅, giving it a molecular weight of approximately 216.23 g/mol . nih.govcymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 216. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (calculated exact mass is 216.09977 Da), which serves to verify the elemental composition. nih.gov The fragmentation pattern gives further structural clues, often showing losses of the ethoxy group (m/z 45) or other characteristic fragments from the ester and aldehyde functionalities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the identification of the functional groups present in the molecule. It measures the absorption of infrared radiation by specific molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. Two distinct, strong peaks in the carbonyl region are key identifiers: one for the ester C=O stretch, typically around 1740 cm⁻¹, and another for the aldehyde C=O stretch at a slightly lower wavenumber. Furthermore, the spectrum will show a characteristic C-H stretching vibration for the aldehyde proton around 2720 and 2820 cm⁻¹. C-O stretching vibrations from the ester groups are also prominent.

Ultraviolet-Visible (UV-Vis) spectroscopy, which measures electronic transitions, is less specific but can be used for quantitative analysis. The compound is expected to show weak absorptions in the UV region resulting from the n→π* transitions of the carbonyl groups in both the ester and aldehyde functions.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Aldehyde C-HStretch~2820 and ~2720
Alkyl C-HStretch~2850-3000
Ester C=OStretch~1740
Aldehyde C=OStretch~1725
C-OStretch~1000-1300

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful crystallographic analysis would require the growth of a suitable single crystal. The resulting structural data would offer an unambiguous confirmation of its atomic connectivity and reveal the preferred spatial orientation of its constituent parts. However, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported.

Emerging Research Directions and Future Perspectives

Innovations in Catalysis for Enhanced Reactivity

Recent research has emphasized the development of novel catalytic systems to improve the reactivity and selectivity of reactions involving diethyl 2-(3-oxopropyl)malonate. While traditional methods often rely on stoichiometric bases like sodium ethoxide, contemporary approaches are exploring the use of organocatalysts and metal-based catalysts to achieve milder reaction conditions and better control over the chemical process.

For instance, the use of primary amine-thioureas has shown promise in catalyzing "difficult" Michael additions, a key reaction type for diethyl malonate and its derivatives. mdpi.com These organocatalysts are thought to activate both the nucleophile and the electrophile through hydrogen bonding, facilitating the reaction under milder conditions. mdpi.com The exploration of different organocatalytic systems, such as those based on bispidine, is also an active area of investigation. mdpi.com It is proposed that in some cases, the organocatalyst may act as a precursor to the true catalytic species, which is formed in situ. mdpi.com

These innovations aim to overcome the limitations of traditional base-catalyzed reactions, which can include side reactions and the need for harsh conditions. The development of more efficient and selective catalysts will be crucial for the wider application of this compound in complex molecule synthesis.

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, researchers are actively developing greener synthetic routes for and with this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comnih.gov

Key strategies in this area include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times, improve yields, and in some cases, eliminate the need for a solvent. nih.govmdpi.comumich.edu For example, microwave irradiation has been successfully employed in the synthesis of diethyl 2-((arylamino)methylene)malonates, a related class of compounds, offering benefits such as the absence of solvents and catalysts, low energy consumption, and high yields. mdpi.com

Use of eco-friendly catalysts: Research is ongoing to replace traditional, often toxic, catalysts with more environmentally benign alternatives. mdpi.comumich.edu This includes the use of solid-supported catalysts that can be easily recovered and reused. umich.edu

Solvent-free reactions: Conducting reactions in the absence of a solvent, often under microwave irradiation or using solid supports, is a key principle of green chemistry. umich.edu This approach reduces volatile organic compound (VOC) emissions and simplifies product purification.

These green chemistry approaches are not only environmentally beneficial but can also offer economic advantages by reducing raw material and energy costs. mdpi.com

High-Throughput Synthesis and Automation

The demand for new molecules for drug discovery and materials science has spurred the development of high-throughput synthesis and automation platforms. These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery process. While specific examples directly involving this compound are not extensively documented in the provided results, the general principles are highly relevant.

Automated flow reactors, for instance, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to improved yields and purity, as well as enhanced safety when handling reactive intermediates. The integration of automated synthesis with high-throughput screening can create a powerful workflow for identifying new bioactive compounds or materials with desired properties. The synthesis of fused pyrimidinone and quinolone derivatives in an automated high-temperature and high-pressure flow reactor highlights the potential of this technology for creating complex molecular architectures. mdpi.com

Exploration of Novel Reaction Spaces

Researchers are continuously exploring new types of reactions and transformations involving this compound and related compounds to access novel molecular scaffolds. This includes the investigation of multicomponent reactions, domino reactions, and cycloadditions.

For example, the reaction of zinc enolates with derivatives of diethyl malonate has been shown to produce complex products with multiple stereocenters. researchgate.net The ability to control the stereochemical outcome of these reactions is a significant goal, as it is often crucial for the biological activity of a molecule.

Furthermore, the computational exploration of reaction spaces is becoming an increasingly valuable tool. nih.gov By using quantum chemistry calculations, it is possible to predict the feasibility of new reactions and to understand the underlying reaction mechanisms. nih.gov This can guide experimental work and lead to the discovery of unprecedented chemical transformations. The development of large, curated datasets of reactions and their properties is essential for training machine learning models that can accelerate this discovery process. nih.gov

The versatility of related compounds, such as diethyl (1-diazo-2-oxopropyl)phosphonate, in 1,3-dipolar cycloadditions to form various nitrogen heterocycles, showcases the potential for discovering new reaction pathways for functionalized malonates. orgsyn.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for diethyl 2-(3-oxopropyl)malonate, and how are products characterized?

this compound is typically synthesized via alkylation or conjugate addition reactions. For example, copper-catalyzed arylation of diethyl malonate with aryl iodides using Cs₂CO₃, CuI, and 2-phenylphenol yields α-aryl malonates under mild conditions (60–90°C) . Product characterization relies on 1H/13C NMR for structural elucidation (e.g., δ 1.22–1.31 ppm for ethyl groups, δ 4.23–4.29 ppm for ester protons) and HRMS to confirm molecular weights (e.g., experimental vs. calculated m/z values within ±0.001 Da) .

Q. How does the presence of electron-withdrawing groups influence the reactivity of diethyl malonate derivatives?

The two ester groups in diethyl malonate increase α-hydrogen acidity, facilitating enolate formation. This enables nucleophilic alkylation or Michael additions. For instance, L-proline-catalyzed asymmetric Michael addition with acrylonitrile achieves 74% yield and 79% enantiomeric excess, optimized using pyridine as a solvent and 35°C reaction temperature .

Q. What are the key physical-chemical properties of diethyl malonate derivatives relevant to experimental design?

Diethyl malonate derivatives are typically liquid at room temperature (density ~1.05 g/cm³) and soluble in polar aprotic solvents (e.g., ethanol, DCM). Stability under reflux conditions (e.g., 110°C for 2–6 hours) is critical for reactions like Claisen condensations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

Asymmetric catalysis using chiral organocatalysts (e.g., L-proline) or transition-metal complexes can enhance enantioselectivity. Key factors include:

  • Solvent polarity : Pyridine improves catalyst-substrate interactions compared to DCM .
  • Catalyst loading : 40 mol% L-proline achieves optimal enantiomeric excess (79%) .
  • Reaction time : Prolonged durations (48 hours) ensure complete conversion in Michael additions .

Q. What methodologies resolve contradictions in reported yields for malonate alkylation reactions?

Discrepancies in yields (e.g., 50–85% for similar procedures) may arise from:

  • Reagent purity : Trace moisture degrades enolate intermediates.
  • Temperature control : ±5°C deviations alter reaction kinetics.
  • Workup protocols : Incomplete extraction or column chromatography can reduce isolated yields. Systematic replication with controlled variables (e.g., anhydrous solvents, inert atmosphere) is recommended .

Q. How can computational modeling guide the design of diethyl malonate-based catalysts?

Density Functional Theory (DFT) simulations predict transition states and regioselectivity in radical or nucleophilic reactions. For example, modeling the oxidative radical functionalization of olefins with malonates identifies favorable C–H activation pathways, validated by EPR spectroscopy to detect radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.